molecular formula C18H19ClN2O5S2 B11335414 Methyl 4-chloro-3-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

Methyl 4-chloro-3-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11335414
M. Wt: 442.9 g/mol
InChI Key: MOQDYAACAHAICH-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-3-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure, followed by the introduction of the piperidine and thiophene sulfonyl groups. Common synthetic routes include:

    Formation of the Benzoate Core: This step involves the esterification of 4-chloro-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Reduction of Nitro Group: The nitro group is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen gas.

    Formation of Piperidine Amide: The amine is then reacted with 1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

    Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of new derivatives with different functional groups replacing the chloro group.

    Oxidation: Formation of sulfoxides or sulfones.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine or alcohol.

Scientific Research Applications

Methyl 4-chloro-3-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Studied for its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene sulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The piperidine moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-sulfonamide and thiophene-2-carboxylic acid share the thiophene ring structure.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and piperidine-4-sulfonamide.

Uniqueness

Methyl 4-chloro-3-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the thiophene sulfonyl and piperidine amide groups makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C18H19ClN2O5S2

Molecular Weight

442.9 g/mol

IUPAC Name

methyl 4-chloro-3-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C18H19ClN2O5S2/c1-26-18(23)13-4-5-14(19)15(11-13)20-17(22)12-6-8-21(9-7-12)28(24,25)16-3-2-10-27-16/h2-5,10-12H,6-9H2,1H3,(H,20,22)

InChI Key

MOQDYAACAHAICH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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